molecular formula C16H31NSSn B1421363 2-Methyl-5-(tributylstannyl)thiazole CAS No. 223418-75-5

2-Methyl-5-(tributylstannyl)thiazole

Cat. No.: B1421363
CAS No.: 223418-75-5
M. Wt: 388.2 g/mol
InChI Key: QBVDGHNBPOLJIZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(tributylstannyl)thiazole: is a heterocyclic compound with the molecular formula C₁₆H₃₁NSSn. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The compound is notable for its use in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)thiazole typically involves the stannylation of 2-methylthiazole. This can be achieved through a palladium-catalyzed stannylation reaction using tributylstannane as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted thiazoles .

Scientific Research Applications

Chemistry: 2-Methyl-5-(tributylstannyl)thiazole is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile intermediate in the development of new therapeutic agents .

Industry: The compound is also used in material science for the development of new materials with specific properties. This includes the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(tributylstannyl)thiazole primarily involves its role as a synthetic intermediateThe molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tributyl-(2-methyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDGHNBPOLJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cold (−78° C.) solution of 2-methylthiazole (2.80 g, 28.2 mmol) in anhydrous THF (100 mL) was added butyllithium (19.41 mL, 31.1 mmol) dropwise. After stirring for 60 min at −78° C., a solution of tributylchlorostannane (9.14 mL, 33.9 mmol) in anhydrous THF was added to the reaction mixture. The reaction mixture was stirred for 30 min at −78° C. and then allowed to warm to RT over a 2 to 3 h period. Saturated aq NaHCO3 was added and the aqueous phase was extracted with ether (3×200 mL). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated in vacuo. The crude product was purified on a silica gel column eluting with 10-50% EtOAc in Hexane over a 60 min period. The fractions were collected and solvent was removed in vacuo to give the title compound as a yellow oil (72%). 1H NMR (500 MHz, DMSO-d6) δ ppm 0.71-0.92 (m, 9 H), 0.96-1.18 (m, 6 H), 1.23-1.38 (m, 6 H), 1.40-1.64 (m, 6 H), 2.69 (s, 3 H), 7.56 (d, J=12.69 Hz, 1 H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
19.41 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tributylchlorostannane
Quantity
9.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

A −78° C. solution of 2-methylthiazole (2 g, 20.17 mmol) in THF (50 mL) was treated drop-wise with n-butyllithium (2.5 M in Hex, 10.49 mL, 26.2 mmol), stirred for 1 h, treated drop-wise with a solution of tributyltin chloride (7.11 mL, 26.2 mmol) in THF (25 mL) and stirred for an additional 1 h at −78° C. The mixture was allowed to warm to RT, stirred for 1 h, treated slowly with ice-cold satd. NaHCO3 (20 mL) and quickly extracted with Et2O (3×). The combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 2-methyl-5-(tributylstannyl)thiazole (6.67 g, 85%). 1H NMR (400 MHz, DMSO-d6): δ 7.55 (s, 1H), 2.67 (s, 3H), 1.54-1.45 (m, 6H), 1.30-1.23 (m, 6H), 1.09-1.04 (m, 6H), 0.83 (t, J=7.3 Hz, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.49 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
7.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
CCCC[Sn](Cl)(CCCC)CCCC
Quantity
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(tributylstannyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(tributylstannyl)thiazole

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